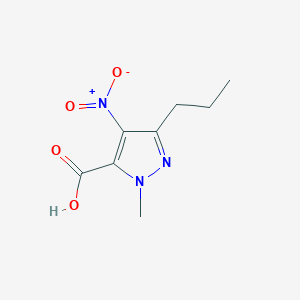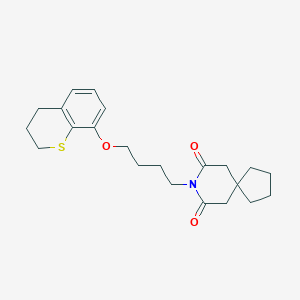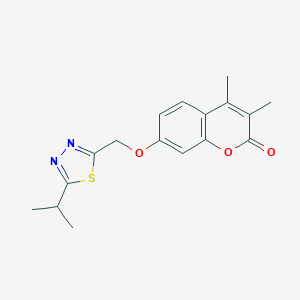
Prodan
Overview
Description
Prodan, also known as 1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one, is a fluorescent dye that belongs to the naphthalene derivative family. It was first proposed as a membrane dye by Weber and Farris in 1979. This compound is widely used as a membrane probe due to its environment-sensitive coloration and non-covalent bonding properties with proteins .
Mechanism of Action
Target of Action
Prodan, a naphthalene derivative, is primarily used as a fluorescent dye . It serves as a membrane probe with environment-sensitive coloration and a non-covalently bonding probe for proteins . This compound’s primary targets are the cellular membranes and proteins within a cell .
Mode of Action
This compound interacts with its targets, the cellular membranes and proteins, by non-covalently bonding with them . As a push-pull dye, this compound has a large excited-state dipole moment, making it highly sensitive to the polarity of its environment, including the physical state of surrounding phospholipids . This sensitivity allows this compound to detect changes in the environment of the cell membrane and proteins .
Biochemical Pathways
This compound’s interaction with cellular membranes and proteins influences the structure and function of these targets . In the simulated systems, the presence of this compound lowers the lipid order in the liquid-disordered phase and increases the order in the liquid-ordered phase .
Pharmacokinetics
Given its use as a fluorescent dye and membrane probe, it can be inferred that this compound is designed to remain within the cell for a period of time to allow for the observation of cellular processes .
Result of Action
The presence of this compound influences its local environment differently between the liquid-ordered and liquid-disordered phases . In the simulated systems, the presence of this compound lowers the lipid order in the liquid-disordered phase and increases the order in the liquid-ordered phase . Experimental data demonstrates that even a small increase in this compound concentration significantly lowers the order of both phases . These changes in lipid order can affect the structure and function of the cell membrane .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. Its fluorescence is highly sensitive to the polarity of the environment . For example, the emission wavelength shifts from 380 nm in cyclohexane to 450 nm in N,N-dimethylformamide to 498 nm in methanol to 520 nm in water . This sensitivity allows this compound to detect changes in the environment of the cell membrane and proteins .
Preparation Methods
Prodan can be synthesized through various synthetic routes. One common method involves the reaction of 6-dimethylaminonaphthalene with propionyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Prodan undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthoquinone derivatives .
Scientific Research Applications
Prodan has a wide range of scientific research applications. In chemistry, it is used as a polarity-sensitive fluorescent probe to study the local environment of molecules. In biology, this compound is employed to investigate membrane dynamics and protein interactions. In medicine, it is used in diagnostic imaging and as a tool to study cellular processes. Industrial applications include its use in the development of sensors and analytical devices .
Comparison with Similar Compounds
Prodan is unique among similar compounds due to its strong fluorescence and sensitivity to environmental polarity. Similar compounds include Laurdan (a derivative of lauric acid) and Badan (a bromoacetic acid derivative). These compounds also exhibit fluorescence and are used as membrane probes, but this compound’s specific structure and properties make it particularly useful for certain applications .
Properties
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPQGYCZBNURDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990711 | |
| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70504-01-7 | |
| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70504-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prodan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRODAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KRL7R0ZB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)
![sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate](/img/structure/B131968.png)





